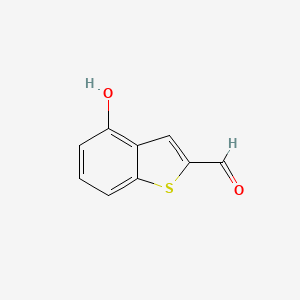
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as MOQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MOQA is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
作用機序
The exact mechanism of action of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to induce apoptosis in cancer cells. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
The use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in laboratory experiments offers several advantages, including its low cost, easy availability, and high purity. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to exhibit low toxicity and high selectivity towards its target enzymes and cells. However, N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has some limitations, including its poor solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for research on N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of interest is the development of novel synthetic methods for N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide and its analogs. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide to better understand its potential as a therapeutic agent. Finally, the use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in combination with other drugs or therapies for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in scientific research. The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and various modifications to the reaction conditions have been reported. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
合成法
The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 4-amino-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)phenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and various modifications to the reaction conditions have been reported, including the use of different solvents, catalysts, and reaction temperatures.
科学的研究の応用
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been investigated for its role in modulating the immune system and its potential as a therapeutic agent for autoimmune disorders.
特性
CAS番号 |
2309613-07-6 |
|---|---|
製品名 |
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
分子式 |
C17H15N3O3S |
分子量 |
341.39 |
IUPAC名 |
N-(4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)24/h2-9H,10H2,1H3,(H,18,21)(H,19,24) |
InChIキー |
YJGGNOVBTZLUPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
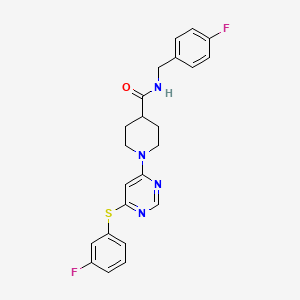
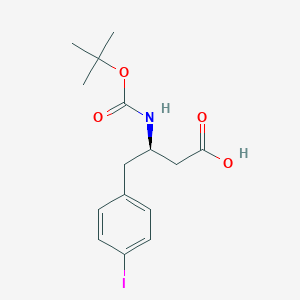

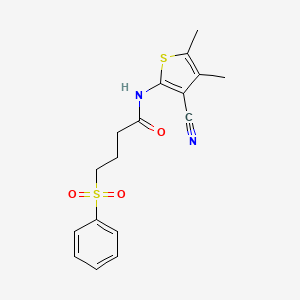
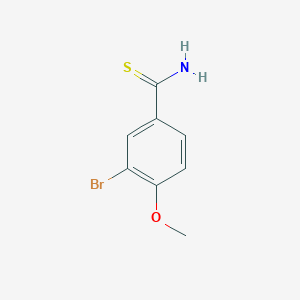
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)

